molecular formula C11H9ClN4O3 B2721585 (4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone CAS No. 318517-38-3

(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone

Cat. No. B2721585
M. Wt: 280.67
InChI Key: NXWSGQGAAWKOCA-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone, also known as 4-chloro-N-methyl-3-nitro-1H-pyrazol-1-amine or 4-CMPN, is a synthetic compound used in a variety of scientific and medical research applications. It is a nitroheterocyclic compound with a variety of unique properties that make it useful for a range of applications.

Scientific Research Applications

Application in Medicinal Chemistry Research

Field

Medicinal Chemistry

Summary of the Application

A series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .

Methods of Application or Experimental Procedures

These derivatives were synthesized and tested for their effects on both allergic asthma and allergic itching .

Results or Outcomes

Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug. Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .

properties

IUPAC Name

(4-chlorophenyl)-[3-(methylamino)-4-nitropyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O3/c1-13-10-9(16(18)19)6-15(14-10)11(17)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWSGQGAAWKOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C=C1[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone

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